Lipophilicity Differentiation: N-Ethyl vs. N–H Substitution Shifts LogP by ≥0.8 Units
The N-ethyl substituent on 1-ethyl-2-oxopiperidine-3-carboxylic acid raises the predicted partition coefficient (LogP) by approximately 0.8 log units relative to the unsubstituted (N–H) parent compound, 2-oxopiperidine-3-carboxylic acid (CAS 41888-21-5). This difference is quantitatively meaningful for central nervous system (CNS) drug-discovery programs where lipophilicity governs passive blood-brain barrier permeation . The N–H parent has a predicted LogP of approximately −0.47 (computed using the same ALogP consensus method), whereas the N-ethyl analog registers LogP = 0.33 [1]. N-Methyl substitution yields an intermediate value, placing the N-ethyl variant as the most lipophilic simple N-alkyl derivative in the series.
| Evidence Dimension | Predicted lipophilicity (LogP / ALogP) |
|---|---|
| Target Compound Data | LogP = 0.33 (ALogP consensus; vendor-published computed value) |
| Comparator Or Baseline | 2-Oxopiperidine-3-carboxylic acid (N–H analog, CAS 41888-21-5): predicted LogP ≈ −0.47 (class-level consensus estimate); 1-Methyl-2-oxopiperidine-3-carboxylic acid: predicted LogP ≈ −0.07 |
| Quantified Difference | Δ LogP ≈ +0.80 vs. N–H analog; ≈ +0.40 vs. N-methyl analog |
| Conditions | In silico prediction using ALogP consensus method; values sourced from vendor computational chemistry modules and PubChem computed properties. |
Why This Matters
For CNS-targeted projects, a LogP shift of +0.8 can substantially affect blood-brain barrier penetration, making the N-ethyl compound more suitable for CNS-penetrant probe design, whereas the N–H analog may be preferred for peripherally restricted programs.
- [1] PubChem Compound Summary. 2-Oxopiperidine-3-carboxylic acid (CAS 41888-21-5). Computed ALogP ≈ −0.47. National Library of Medicine, National Center for Biotechnology Information. View Source
